



Application Notes for alpha-Melanotropin (α-MSH) ELISA Kit

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Compound of Interest		
Compound Name:	alpha Melanotropin	
Cat. No.:	B8282459	Get Quote

These application notes provide an overview of the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of alpha-Melanocyte Stimulating Hormone (α -MSH) in various biological samples.

Introduction

Alpha-Melanocyte Stimulating Hormone (α -MSH) is a 13-amino acid neuropeptide derived from the post-translational processing of pro-opiomelanocortin (POMC).[1] It plays a crucial role in a variety of physiological processes, including skin pigmentation, inflammation, energy homeostasis, and sexual behavior.[2][3] α -MSH exerts its effects by binding to melanocortin receptors (MCRs), a family of G protein-coupled receptors.[1][4] The α -MSH ELISA kit is a competitive immunoassay designed for the sensitive and specific quantification of α -MSH in samples such as serum, plasma, and cell culture supernatants.[2][5]

The assay principle is based on the competitive binding between α -MSH in the sample and a fixed amount of biotinylated α -MSH for a limited number of binding sites on an anti- α -MSH antibody-coated microplate.[2] Following an incubation period, the unbound components are washed away. Streptavidin-Horseradish Peroxidase (HRP) is then added, which binds to the captured biotinylated α -MSH. After a final wash, a substrate solution is added, and the color development is inversely proportional to the concentration of α -MSH in the sample.[2][6]

Signaling Pathways

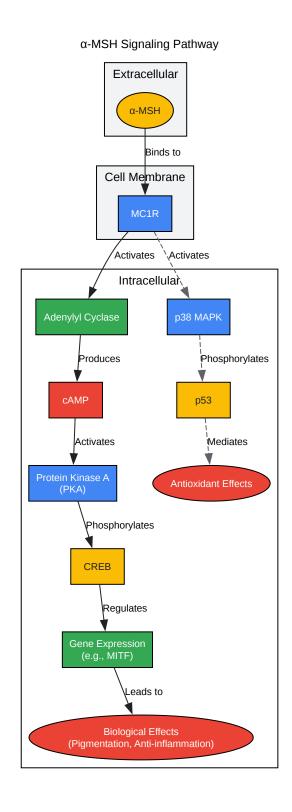






 α -MSH primarily signals through the melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), with a particularly high affinity for MC1R.[1][4] The binding of α -MSH to its receptors activates several downstream signaling cascades. The most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4] This pathway is crucial for mediating the anti-inflammatory and pigmentary effects of α -MSH.[1] Other signaling pathways activated by α -MSH include the mitogen-activated protein kinase (MAPK) pathway and the p53-mediated signaling pathway, which is involved in reducing oxidative stress.[4][7][8]





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Caption: α -MSH signaling cascade via MC1R.



Data Presentation

The performance characteristics of α -MSH ELISA kits can vary between manufacturers. The following table summarizes typical quantitative data for commercially available kits.

Parameter	Typical Value
Assay Type	Competitive ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[2][5][6][9]
Species Reactivity	Human, Mouse, Rat[2]
Detection Range	0.156 - 10 ng/mL or 156.25 - 10000 pg/mL[10] [11]
Sensitivity	< 15 pg/mL or ~20.5 pg/ml[2][6]
Intra-assay Precision	< 10%[10][11]
Inter-assay Precision	< 10%[10][11]
Recovery	85% - 105%[6]
Linearity	80% - 105%[6]

Experimental Protocols

A generalized protocol for an α -MSH competitive ELISA is provided below. For precise details, always refer to the manual provided with the specific kit.

Materials Required but Not Provided

- Distilled or deionized water
- Precision pipettes and tips
- Graduated cylinders
- Tubes for standard and sample dilutions



- Microplate reader capable of measuring absorbance at 450 nm[2]
- Orbital shaker
- Absorbent paper[2]

Reagent Preparation

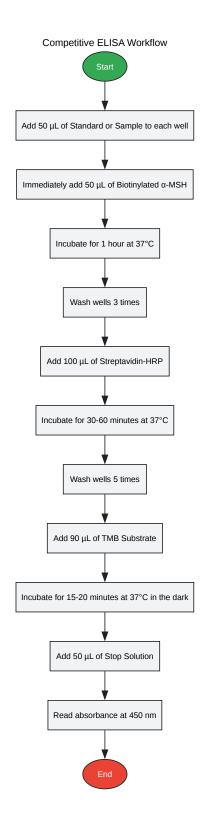
- Wash Buffer: If provided as a concentrate, dilute it to 1x with distilled or deionized water.[12]
- Standard: Reconstitute the lyophilized α-MSH standard with the provided standard diluent to create a stock solution.[9][12] Prepare a dilution series of the standard as instructed in the kit manual.[13]
- Biotinylated α-MSH: Prepare the working solution of biotinylated α-MSH according to the kit's instructions, typically by diluting the stock solution with the appropriate assay diluent.[5]
- HRP-Streptavidin Conjugate: Prepare the working solution of HRP-Streptavidin conjugate as directed in the manual.[5]

Sample Preparation

- Serum: Collect blood in a serum separator tube. Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C.[5][9]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5][9] Assay the plasma immediately or store in aliquots at -20°C or -80°C.[5][9]
- Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 20 minutes to remove any cellular debris. Assay the supernatant immediately or store in aliquots at -20°C or -80°C.[5]
- Tissue Homogenates: The preparation will vary depending on the tissue type. Tissues should be rinsed with ice-cold PBS to remove excess blood, weighed, and then homogenized in a suitable lysis buffer.[9] The resulting suspension should be centrifuged to remove cellular debris.[9]



Assay Procedure



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Caption: Generalized competitive ELISA workflow for α -MSH.

- Bring all reagents and samples to room temperature before use.[5]
- Add 50 μL of each standard, blank (standard diluent), and sample to the appropriate wells of the anti-α-MSH antibody-coated microplate.[5][14]
- Immediately add 50 μ L of the prepared biotinylated α -MSH solution to each well.[5] Mix gently.
- Cover the plate and incubate for 1 hour at 37°C.[5][14]
- Aspirate the liquid from each well and wash each well three to five times with 1x Wash Buffer.[5][14] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.[14]
- Add 100 μL of the prepared HRP-Streptavidin conjugate to each well.[5]
- Cover the plate and incubate for 30 to 60 minutes at 37°C.[5][15]
- Repeat the wash step as in step 5.[14][15]
- Add 90 μL of TMB Substrate to each well.[14][15]
- Cover the plate and incubate for 15-20 minutes at 37°C in the dark.[5][15]
- Add 50 μL of Stop Solution to each well. The color in the wells should change from blue to yellow.[9]
- Read the absorbance of each well at 450 nm immediately.[2][14]

Data Analysis

• Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.



- Determine the concentration of α-MSH in the samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

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